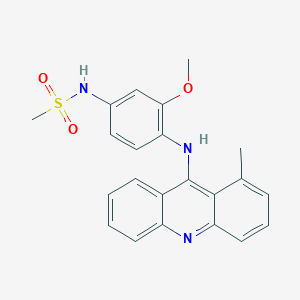

1-Methylamsacrine

Description

1-Methylamsacrine is a synthetic compound structurally derived from the amsacrine class, which is historically associated with anticancer activity, particularly as a topoisomerase II inhibitor. While specific data on this compound are absent in the provided evidence, its nomenclature suggests a methyl substitution on the amsacrine backbone. Amsacrine analogs are characterized by their planar aromatic moieties and side chains that enhance DNA intercalation and enzyme inhibition . However, the absence of direct evidence on this compound necessitates inferences from structurally or functionally related compounds.

Properties

CAS No. |

102941-25-3 |

|---|---|

Molecular Formula |

C22H21N3O3S |

Molecular Weight |

407.5 g/mol |

IUPAC Name |

N-[3-methoxy-4-[(1-methylacridin-9-yl)amino]phenyl]methanesulfonamide |

InChI |

InChI=1S/C22H21N3O3S/c1-14-7-6-10-19-21(14)22(16-8-4-5-9-17(16)23-19)24-18-12-11-15(13-20(18)28-2)25-29(3,26)27/h4-13,25H,1-3H3,(H,23,24) |

InChI Key |

XLHLDHWNJBUAON-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Canonical SMILES |

CC1=CC=CC2=NC3=CC=CC=C3C(=C12)NC4=C(C=C(C=C4)NS(=O)(=O)C)OC |

Other CAS No. |

102941-25-3 |

Synonyms |

1-methylamsacrine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares hypothetical features of 1-Methylamsacrine with compounds in the evidence that share structural motifs (e.g., cyclopropylamine, aromatic heterocycles) or pharmacological targets.

Table 1: Structural and Functional Comparison of Selected Compounds

| Compound Name | CAS Number | Molecular Weight | Key Structural Features | Pharmacological Use/Mechanism |

|---|---|---|---|---|

| 1-Methoxymethyl-cyclopropylamine HCl | 1029716-05-9 | Not provided | Cyclopropylamine, methoxymethyl | Potential CNS modulation (inferred) |

| Flibanserin Hydrochloride | 167933-07-5 | 390.33 g/mol | Benzimidazole, fluorophenyl | Serotonin receptor agonist (hypothetical) |

| Memantine Related Compound H | Not provided | ~229.79 g/mol* | Adamantane backbone, amine group | NMDA receptor antagonist |

| Ethyl 1H-Imidazole-1-Acetate | 17450-34-9 | 168.18 g/mol | Imidazole, ester linkage | Antimicrobial/Agrochemical agent |

*Calculated based on empirical formula C₁₃H₂₃N·HCl.

Key Comparisons

The methoxymethyl substituent may enhance solubility compared to this compound’s methyl group, affecting pharmacokinetics . Memantine Related Compound H: While structurally distinct (adamantane vs. acridine), both compounds feature amine groups critical for target engagement.

Functional Analogues

- Flibanserin Hydrochloride : A benzimidazole derivative with serotonin receptor activity. Unlike amsacrine’s DNA intercalation, Flibanserin targets neurotransmitter systems, illustrating divergent mechanisms despite aromatic heterocycles .

- Ethyl 1H-Imidazole-1-Acetate : The imidazole ring is a common pharmacophore in antifungals and agrochemicals. Its ester group contrasts with this compound’s likely acridine-based planarity, underscoring structural versatility in drug design .

Pharmacokinetic and Safety Profiles No direct toxicity or efficacy data for this compound are available. Memantine’s low toxicity profile in neurological applications may support the exploration of rigid, branched amines (e.g., adamantane) in optimizing this compound’s therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.